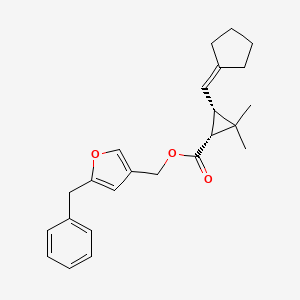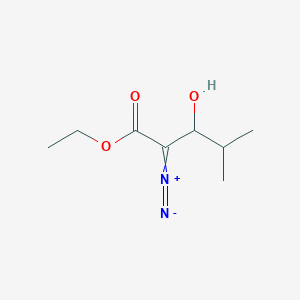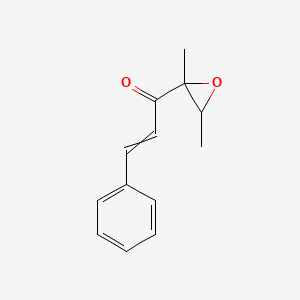
1-(2,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one is an organic compound that features an oxirane ring (a three-membered cyclic ether) and a phenylprop-2-en-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one typically involves the reaction of 2,3-dimethyloxirane with a suitable phenylprop-2-en-1-one precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the opening of the oxirane ring and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(2,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyloxirane: A simpler compound with similar structural features but lacking the phenylprop-2-en-1-one moiety.
Phenylprop-2-en-1-one: Another related compound that lacks the oxirane ring.
Uniqueness
1-(2,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one is unique due to the presence of both the oxirane ring and the phenylprop-2-en-1-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
31374-58-0 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-(2,3-dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-10-13(2,15-10)12(14)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clé InChI |
PGWHLIYLLPLZOL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(O1)(C)C(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



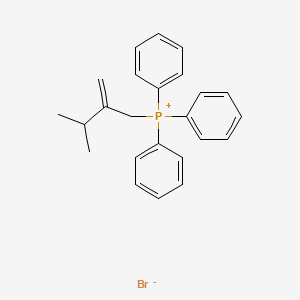
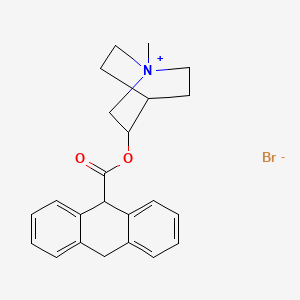



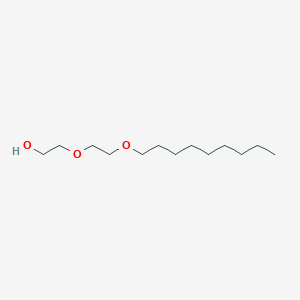
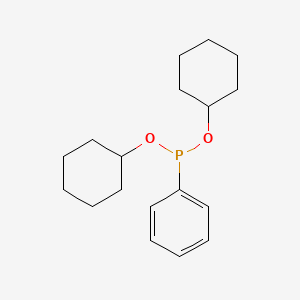

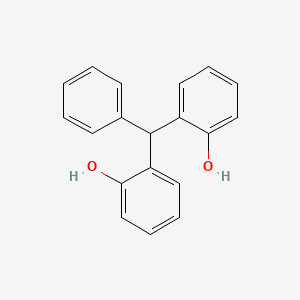
![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)

